1H NMR and 13C NMR spectra of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole
1H NMR and 13C NMR spectra of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole
Structural Elucidation of 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy
Executive Summary
The molecule 1-Benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole (CAS: 1393441-81-0) is a highly functionalized heterocyclic scaffold of significant interest in pharmaceutical development and medicinal chemistry. Featuring a benzimidazole core with precise halogenation (C5-bromo, C6-fluoro) and alkyl/aryl substitutions, this compound presents a complex but highly diagnostic Nuclear Magnetic Resonance (NMR) profile.
This whitepaper provides an in-depth technical roadmap for researchers to accurately assign, interpret, and validate the 1 H and 13 C NMR spectra of this molecule. By moving beyond mere peak listing, we explore the underlying quantum mechanical and electronic causalities—such as tautomeric locking, mesomeric electron donation, and heteronuclear spin-spin coupling—that dictate the spectral outputs.
Molecular Architecture & Electronic Environment
To understand the NMR spectra of a functionalized benzimidazole, one must first deconstruct its electronic environment. The benzimidazole core is inherently susceptible to a rapid 1,3-tautomeric equilibrium between the N1 and N3 positions. However, the introduction of the N1-benzyl group permanently locks the molecule into a single tautomeric form[1]. This asymmetry prevents the signal averaging of the C4/C7 and C5/C6 positions, rendering every carbon atom in the bicyclic system magnetically distinct.
The halogen substitution pattern at C5 and C6 creates a unique push-pull electronic dynamic:
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C6-Fluorine: Fluorine is highly electronegative (inductive withdrawal, −I effect) but possesses lone pairs that donate electron density into the aromatic ring via resonance ( +M effect). This complex interplay significantly deshields the ipso carbon (C6) while shielding the ortho positions (C5 and C7)[2].
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C5-Bromine: Bromine exerts a "heavy atom effect" (spin-orbit coupling) that anomalously shields the C5 carbon relative to its electronegativity, while simultaneously deshielding the adjacent H-4 proton.
Logical mapping of substituent electronic and steric effects on NMR spectral outputs.
1 H NMR Spectral Analysis: Causality and Assignments
The 1 H NMR spectrum of 1-benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole is characterized by distinct aliphatic and aromatic regions. The self-validating nature of this spectrum lies in the integration ratio (3:2:1:5:1) and the heteronuclear coupling constants.
Causality of Aromatic Chemical Shifts
The two isolated protons on the benzimidazole core, H-4 and H-7 , appear as distinct doublets due to coupling with the 19 F nucleus (spin = 1/2).
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H-7 is ortho to the fluorine atom. Consequently, it experiences a strong three-bond heteronuclear coupling ( 3JHF≈9.5 Hz). Furthermore, the resonance donation from fluorine shields H-7, pushing it slightly upfield (~7.05 ppm).
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H-4 is meta to the fluorine atom and ortho to the bromine atom. It experiences a weaker four-bond coupling to fluorine ( 4JHF≈6.5 Hz). The deshielding inductive effect of the adjacent bromine atom pulls H-4 further downfield (~7.95 ppm).
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Notes |
| 2-CH 3 | ~2.55 | Singlet (s) | - | 3H | Aliphatic methyl, deshielded by adjacent C=N. |
| N1-CH 2 | ~5.30 | Singlet (s) | - | 2H | Benzylic methylene, strongly deshielded by N1 and phenyl ring. |
| H-7 | ~7.05 | Doublet (d) | 3JHF≈9.5 | 1H | Ortho to F, meta to Br. Shielded by F resonance. |
| Phenyl H | ~7.10 - 7.35 | Multiplet (m) | - | 5H | Aromatic benzyl protons. |
| H-4 | ~7.95 | Doublet (d) | 4JHF≈6.5 | 1H | Meta to F, ortho to Br. Deshielded by Br. |
13 C NMR Spectral Analysis & 19 F- 13 C Coupling
The 13 C NMR spectrum is dominated by the presence of the 19 F nucleus. Because 19 F is 100% naturally abundant and magnetically active, it splits the signals of nearly all carbons within the benzimidazole core[3]. This creates a self-validating cascade of coupling constants that act as an internal ruler for structural verification.
The 19 F- 13 C Coupling Cascade
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Ipso Carbon (C-6): The carbon directly attached to fluorine exhibits a massive one-bond coupling ( 1JCF≈238 Hz). The signal is split into a wide doublet centered around 156.0 ppm.
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Ortho Carbons (C-5, C-7): The carbons adjacent to C-6 exhibit two-bond couplings ( 2JCF≈24−28 Hz). C-5 is further distinguished by the heavy atom effect of bromine, shifting it upfield to ~106.5 ppm relative to standard aromatic carbons.
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Meta Carbons (C-4, C-7a): These exhibit three-bond couplings ( 3JCF≈6−12 Hz).
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Para Carbon (C-3a): Exhibits a negligible or very small four-bond coupling ( 4JCF≈2 Hz).
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Notes |
| 2-CH 3 | ~14.2 | Singlet (s) | - | Aliphatic methyl. |
| N1-CH 2 | ~47.5 | Singlet (s) | - | Benzylic carbon. |
| C-7 | ~98.5 | Doublet (d) | 2JCF≈28 | Ortho to F, heavily shielded by resonance. |
| C-5 (C-Br) | ~106.5 | Doublet (d) | 2JCF≈24 | Ortho to F, heavy atom effect from Br. |
| C-4 | ~121.0 | Doublet (d) | 3JCF≈6 | Meta to F. |
| Phenyl C | 126.5 - 135.8 | Singlets (s) | - | Benzyl aromatic carbons (ortho, meta, para, ipso). |
| C-7a | ~133.2 | Doublet (d) | 3JCF≈12 | Bridgehead carbon, meta to F. |
| C-3a | ~142.5 | Doublet (d) | 4JCF≈2 | Bridgehead carbon, para to F. |
| C-2 | ~153.5 | Singlet (s) | - | Imidazole C=N carbon. |
| C-6 (C-F) | ~156.0 | Doublet (d) | 1JCF≈238 | Ipso to F, strongly deshielded. |
Experimental Workflow: High-Resolution NMR Acquisition Protocol
To achieve the resolution required to resolve the fine 4JHF and 4JCF couplings, meticulous sample preparation is mandatory. The presence of paramagnetic impurities or undissolved particulates will distort the magnetic field homogeneity, leading to broad peaks that obscure critical coupling data[4].
Step-by-step experimental workflow for high-resolution NMR sample preparation and acquisition.
Step-by-Step Methodology
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Sample Mass Optimization: Weigh 10–25 mg of the compound for routine 1 H NMR. For high-quality 13 C NMR, increase the mass to 50–100 mg to compensate for the low natural abundance (1.1%) of the 13 C isotope[5].
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Solvent Selection: Dissolve the sample in 0.6–0.7 mL of a high-purity deuterated solvent (e.g., CDCl 3 or DMSO- d6 ). CDCl 3 is preferred for this lipophilic molecule to ensure complete solvation[6].
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Filtration (Critical Step): Pass the dissolved solution through a tight plug of cotton wool packed into a glass Pasteur pipette directly into the NMR tube. This removes microscopic suspended materials that cause localized magnetic susceptibility gradients, ensuring sharp linewidths[7].
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Tube Preparation: Utilize a high-quality, un-scratched 5 mm NMR tube. Ensure the solvent height is exactly 40–50 mm to optimize the filling factor within the probe coils[4].
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Acquisition Parameters:
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Lock and Shim: Perform automated or manual gradient shimming (Z1-Z4) until the deuterium lock signal is maximized and stable.
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Pulse Sequence: Use a standard 1D pulse sequence (e.g., zg30 on Bruker systems). For 13 C, ensure broad-band proton decoupling (zgpg30) is active to simplify the spectrum, leaving only the 19 F- 13 C couplings visible.
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Relaxation Delay (D1): Set D1 to at least 2.0 seconds for 1 H and 3.0–5.0 seconds for 13 C to ensure quantitative integration and complete relaxation of the quaternary carbons (C2, C3a, C7a).
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Conclusion
The structural elucidation of 1-benzyl-5-bromo-6-fluoro-2-methyl-1,3-benzodiazole via NMR spectroscopy is a masterclass in interpreting heteronuclear spin systems and electronic substituent effects. By leveraging the tautomeric lock provided by the N1-benzyl group and mapping the predictable cascade of 19 F coupling constants across the benzimidazole core, researchers can establish a self-validating analytical framework. Strict adherence to high-resolution sample preparation protocols ensures that these critical quantum mechanical interactions are cleanly resolved and accurately assigned.
References
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: MDPI (Molecules) URL:[Link]
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Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues Source: National Institutes of Health (NIH) / RSC Publishing URL:[Link]
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NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link]
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Small Molecule NMR Sample Preparation Source: Georgia Institute of Technology, NMR Center URL:[Link]
Sources
- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]
- 2. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. organomation.com [organomation.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. as.nyu.edu [as.nyu.edu]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
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